molecular formula C13H12N2O5S B11805307 6-(4-Methoxyphenylsulfonamido)nicotinic acid CAS No. 1272758-14-1

6-(4-Methoxyphenylsulfonamido)nicotinic acid

Cat. No.: B11805307
CAS No.: 1272758-14-1
M. Wt: 308.31 g/mol
InChI Key: AIKYEVXVRVAMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxyphenylsulfonamido)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a methoxyphenylsulfonamido group attached to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenylsulfonamido)nicotinic acid typically involves the reaction of 6-aminonicotinic acid with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Methoxyphenylsulfonamido)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 6-(4-Hydroxyphenylsulfonamido)nicotinic acid.

    Reduction: Formation of 6-(4-Aminophenylsulfonamido)nicotinic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Methoxyphenylsulfonamido)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenylsulfonamido)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active site residues, while the nicotinic acid core can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

    Nicotinic Acid: Known for its role in lipid metabolism and cardiovascular health.

    Nicotinamide: An amide derivative of nicotinic acid with applications in dermatology and as a dietary supplement.

    6-Aminonicotinic Acid: A precursor in the synthesis of various nicotinic acid derivatives.

Uniqueness: 6-(4-Methoxyphenylsulfonamido)nicotinic acid is unique due to the presence of the methoxyphenylsulfonamido group, which imparts distinct chemical and biological properties. This structural modification can enhance its binding affinity to specific targets and improve its pharmacokinetic profile compared to other nicotinic acid derivatives .

Properties

CAS No.

1272758-14-1

Molecular Formula

C13H12N2O5S

Molecular Weight

308.31 g/mol

IUPAC Name

6-[(4-methoxyphenyl)sulfonylamino]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H12N2O5S/c1-20-10-3-5-11(6-4-10)21(18,19)15-12-7-2-9(8-14-12)13(16)17/h2-8H,1H3,(H,14,15)(H,16,17)

InChI Key

AIKYEVXVRVAMNT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.